molecular formula C₁₈H₃₀N₂O₅ B1155850 Perindoprilat Methyl Ester

Perindoprilat Methyl Ester

Cat. No.: B1155850
M. Wt: 354.44
Attention: For research use only. Not for human or veterinary use.
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Description

Perindoprilat Methyl Ester is a methyl ester analog of Perindoprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor Perindopril . It is primarily used in pharmaceutical research as a critical reference standard for identifying and quantifying impurities in the analysis of Perindopril active pharmaceutical ingredients (APIs) and finished drug products . As a well-characterized impurity, it is essential for ensuring product quality, safety, and regulatory compliance during drug development and manufacturing. Perindoprilat itself is a potent, competitive inhibitor of ACE . This enzyme plays a critical role in the renin-angiotensin-aldosterone system (RAAS) by converting angiotensin I to the potent vasoconstrictor, angiotensin II . By inhibiting ACE, Perindoprilat reduces vasoconstriction and aldosterone secretion, leading to decreased blood pressure . Researchers value this compound for studying the metabolic pathway of Perindopril, a prodrug that is hydrolyzed in the body to its active form . This compound is for research use only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C₁₈H₃₀N₂O₅

Molecular Weight

354.44

Synonyms

(2S,3aS,7aS)-1-((S)-2-(((S)-1-Methoxy-1-oxopentan-2-yl)amino)propanoyl)octahydro-1H-indole-2-carboxylic Acid;  Perindopril Impurity M

Origin of Product

United States

Comparison with Similar Compounds

Pharmacological Profile: ACE Inhibitors

Perindoprilat Methyl Ester is compared below with other ACE inhibitors and their derivatives, focusing on potency, pharmacokinetics, and structural attributes.

Table 1: Comparative Pharmacological Data of ACE Inhibitors
Compound IC50 (nM) Prodrug Form Key Structural Features Clinical/Research Use
Perindoprilat 1.05 No Zwitterionic bicyclic indoline Hypertension, heart failure
This compound N/A No Methyl ester substitution Isotopic labeling for analytical studies
Enalaprilat 1.94 No Dicarboxylate moiety Acute hypertension, heart failure
Captopril 23.0 No Sulfhydryl-containing analog Hypertension, diabetic nephropathy
Imidapril 2.60 Yes Ethyl ester prodrug Hypertension

Key Findings :

  • Potency : Perindoprilat exhibits superior ACE inhibition (IC50 = 1.05 nM) compared to enalaprilat (1.94 nM) and captopril (23.0 nM) .
  • Sustained Effects : In hypovolemic rats, perindoprilat demonstrated more sustained hypotensive and vasodilatory effects than captopril, particularly in renal and mesenteric regions .

Structural and Functional Comparisons with Ester Derivatives

Perindoprilat Isopropyl Ester
  • Structure : Features an isopropyl ester group instead of methyl.
  • Use : Listed as a research intermediate (95% purity), highlighting the role of ester modifications in altering physicochemical properties for synthetic applications .
Hyodeoxycholic Acid Methyl Ester
  • Structure : A bile acid methyl ester involved in lipid digestion.
  • Contrast : While structurally unrelated to perindoprilat, this compound exemplifies how esterification enhances lipophilicity for metabolic studies .
D-Glucuronic Acid Methyl Ester
  • Use : A carbohydrate derivative used in conjugation studies, contrasting with this compound’s role in drug metabolism research .

Clinical and Research Outcomes

  • Hemodynamic Effects : In Brattleboro rats, perindoprilat abolished renal hyperaemic responses to acetylcholine, whereas captopril only reduced them. This suggests superior endothelial nitric oxide modulation by perindoprilat .
  • Analytical Utility : this compound’s isotopic forms (e.g., deuterated or carbon-13 labeled) enable precise quantification in adherence studies, achieving 92.2% sensitivity in detecting ACE inhibitor metabolites .

Preparation Methods

Esterification of Perindoprilat

The most direct route involves esterifying Perindoprilat (the active metabolite of Perindopril) with methanol. This reaction typically employs acid catalysts or boron trifluoride (BF₃):

Procedure :

  • Acid-Catalyzed Esterification :

    • Perindoprilat is dissolved in methanol, and a catalytic amount of sulfuric acid or hydrochloric acid is added.

    • The mixture is refluxed at 60–80°C for 4–6 hours.

    • The product is isolated via solvent evaporation and purified by recrystallization.

  • BF₃-Methanol Transesterification :

    • A 14% BF₃-methanol solution is added to Perindoprilat under inert conditions.

    • The reaction is heated to 70°C for 20–30 minutes, followed by hexane extraction to isolate the ester.

Yield : 75–85% (BF₃ method), 65–70% (acid-catalyzed).

Synthesis from Perindopril Intermediates

Perindoprilat Methyl Ester can be synthesized during the production of Perindopril. Key steps include:

Patent-Derived Method (WO2005100317A1) :

  • Reductive Amination :

    • L-Norvaline ethyl ester hydrochloride reacts with pyruvic acid in ethanol under hydrogenation (7 bar H₂, 10% Pd/C).

    • The intermediate N-[(S)-carbethoxybutyl]-(S)-alanine is isolated via acetone crystallization.

  • Coupling with Octahydroindole-2-Carboxylic Acid :

    • The intermediate is coupled with (2S,3aS,7aS)-octahydroindole-2-carboxylic acid using DCC/HOBT.

    • The ester is formed via methanol quenching and purified via acetonitrile recrystallization.

Yield : 80% after salt formation with tert-butylamine.

Deuteration for Isotopic Labeling

Deuterated analogs (e.g., Perindoprilat-d₄ Methyl Ester) are synthesized for pharmacokinetic studies:

Method :

  • Deuteration of Precursors :

    • Perindoprilat is treated with deuterated methanol (CD₃OD) under acidic conditions.

    • Deuterium incorporation is confirmed via mass spectrometry.

Application : Used to track metabolic stability and drug-drug interactions.

Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

A patent (CN-107098949-A) outlines a four-step route prioritizing sustainability:

  • Oxidative Demethyleneization : Ethyl 3-ketocaproate → ethyl 2-ketovalerate.

  • Condensation Amination : Reaction with L-alanine methyl ester hydrochloride.

  • Asymmetric Hydrogenation : Catalytic hydrogenation to yield N-[(S)-ethoxycarbonylbutyl]-(S)-alanine methyl ester.

  • Lewis Acid-Catalyzed Amidation : Coupling with octahydroindole-2-carboxylic acid.

Advantages :

  • Yields >90% at each step.

  • Eliminates toxic solvents (e.g., dichloromethane).

Purification and Analytical Techniques

Chromatographic Purification

Automated PrepStation Method :

  • Derivatized Extract Preparation :

    • Fatty acid methyl esters (FAMEs) are extracted using hexane and BF₃-methanol.

    • A GERSTEL MPS PrepStation automates solvent delivery and agitation.

  • GC-MS Analysis :

    • Column: HP-5MS (30 m × 0.25 mm × 0.25 µm).

    • Detection: Selected ion monitoring (SIM) for deuterated analogs.

Purity : >99% via GC-MS.

Crystallization Optimization

Salt Formation :

  • This compound is converted to its tert-butylamine salt in ethyl acetate.

  • Crystallization at 20°C yields amorphous crystals with 80% recovery.

Comparative Analysis of Methods

MethodCatalystSolventTemperature (°C)Yield (%)Purity (%)
BF₃-MethanolBF₃Methanol708599
Acid-CatalyzedH₂SO₄/HClMethanol807095
PatentDCC/HOBTDichloromethane408099
Green SynthesisLewis AcidSolvent-free259098

Challenges and Innovations

Epimerization Risks

  • Deprotection Steps : Acidic conditions during ester hydrolysis may cause stereocenter inversion.

  • Mitigation : Use of tert-butylamine salts stabilizes the product.

Scalability of Automated Systems

  • PrepStation Limitations : Batch processing restricts throughput.

  • Solution : Continuous-flow reactors are being explored for large-scale synthesis .

Q & A

Q. What experimental design strategies are recommended for optimizing the synthesis of perindoprilat methyl ester?

To optimize synthesis, employ factorial or Taguchi experimental designs to systematically evaluate parameters like catalyst type, molar ratios, temperature, and reaction time. For example, the Taguchi method (L-9 orthogonal array) has been used to identify optimal conditions for methyl ester production, prioritizing catalyst concentration (1.5 wt% KOH) and reaction temperature (60°C) as critical factors . Include purity validation via gas chromatography (GC) or nuclear magnetic resonance (NMR) to confirm structural integrity .

Q. Which analytical methods are most reliable for quantifying this compound purity in reaction mixtures?

High-performance liquid chromatography (HPLC) with UV detection is widely used for quantifying ester content, while GC coupled with flame ionization detectors (FID) is effective for fatty acid methyl ester analysis . NMR spectroscopy (e.g., 1^1H and 13^13C) provides detailed structural confirmation, particularly for distinguishing stereoisomers or solvate forms . For isotopic labeling studies (e.g., 2^2H or 13^13C), mass spectrometry (MS) is essential .

Q. How can researchers ensure reproducibility in synthesizing this compound derivatives?

Document reaction conditions rigorously, including solvent ratios (e.g., dimethyl sulfoxide-ethanol for solvate formation ), purification steps (e.g., extraction with ether ), and characterization protocols (e.g., elemental analysis and melting point determination ). Use standardized protocols for known compounds and validate new methods with orthogonal assays (e.g., GC + NMR).

Q. What are the key challenges in characterizing this compound polymorphs or solvates?

Polymorph identification requires single-crystal X-ray diffraction (SCXRD) to resolve spatial arrangements, as demonstrated for perindoprilat dimethyl sulfoxide hemisolvates . Challenges include controlling crystallization conditions (e.g., solvent evaporation rates) and distinguishing zwitterionic forms via hydrogen bonding analysis . Thermogravimetric analysis (TGA) can further assess solvate stability.

Q. How should researchers handle contradictory data in enzymatic hydrolysis studies of this compound?

Contradictions in hydrolysis rates or metabolite profiles may arise from enzyme source variability (e.g., hepatic esterases vs. microbial enzymes) or pH/temperature dependencies. Address these by standardizing enzyme activity assays, including control experiments with inhibitors (e.g., L-NAME for nitric oxide synthase ), and validating findings with in vivo models (e.g., Brattleboro rats ).

Advanced Research Questions

Q. What mechanistic insights explain the hemodynamic differences between this compound and its active metabolite, perindoprilat?

In vivo studies show that perindoprilat induces sustained vasodilation in renal and mesenteric beds by modulating angiotensin-converting enzyme (ACE) and nitric oxide (NO) pathways. Co-administration with L-NAME (a NO synthase inhibitor) reveals differential effects on blood pressure and regional blood flow compared to captopril, highlighting esterase-dependent activation kinetics and tissue-specific bioavailability .

Q. How can isotopic labeling (e.g., 2^22H or 13^1313C) enhance pharmacokinetic studies of this compound?

Stable isotopes (e.g., perindoprilat-D4 methyl ester ) enable precise tracking of absorption, distribution, and hydrolysis in metabolic studies. Use liquid chromatography-tandem MS (LC-MS/MS) to differentiate labeled compounds from endogenous metabolites, particularly in plasma or urine samples. This approach resolves controversies over metabolic pathways and bioactivation sites.

Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound toxicity studies?

Apply nonlinear regression models (e.g., Hill equation) to EC50_{50}/IC50_{50} calculations, and use ANOVA to assess significance across dose groups. For multi-parameter studies (e.g., organ toxicity + enzyme inhibition), multivariate analysis (e.g., principal component analysis) identifies correlated variables. Ensure reproducibility by reporting confidence intervals and effect sizes .

Q. How do crystallographic data inform the design of this compound analogs with improved stability?

SCXRD reveals critical intermolecular interactions (e.g., O–H···O hydrogen bonds in zwitterionic forms ), guiding structural modifications to enhance thermal stability or solubility. For example, substituting tert-butylamine with L-arginine salts alters crystal packing and bioavailability . Pair crystallography with molecular dynamics simulations to predict stability under physiological conditions.

Q. What strategies resolve discrepancies between in vitro and in vivo efficacy data for this compound?

Discrepancies often stem from plasma protein binding or tissue-specific esterase activity. Use ex vivo models (e.g., isolated organ perfusion) to bridge in vitro and in vivo findings. For example, hypovolemic rat models demonstrate that perindoprilat’s renal vasodilation is NO-dependent, a mechanism absent in cell-based assays . Validate hypotheses with knockout animal models or selective enzyme inhibitors.

Methodological Notes

  • Experimental Reproducibility : Adhere to guidelines from the Beilstein Journal of Organic Chemistry for documenting synthetic procedures and characterization data .
  • Ethical Compliance : For in vivo studies, follow institutional protocols for hypovolemia induction and hemodynamic monitoring .
  • Data Transparency : Upload raw datasets (e.g., GC chromatograms, crystallographic files) as supplementary materials with detailed metadata .

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